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Executive Summary

(S)-Baxdrostat (formerly CIN-107 or RO6836191) is a potent and highly selective, orally
active, non-steroidal competitive inhibitor of aldosterone synthase (CYP11B2). This enzyme
catalyzes the final and rate-limiting steps in the biosynthesis of aldosterone, a key
mineralocorticoid involved in the regulation of blood pressure and electrolyte balance. By
specifically targeting CYP11B2, Baxdrostat effectively reduces aldosterone production without
significantly impacting the synthesis of cortisol, which is governed by the homologous enzyme
11B-hydroxylase (CYP11B1). This high selectivity minimizes the risk of adrenal insufficiency, a
significant concern with less selective inhibitors. Preclinical and clinical studies have
demonstrated Baxdrostat's ability to dose-dependently lower plasma and urinary aldosterone
levels, leading to clinically meaningful reductions in blood pressure in patients with treatment-
resistant hypertension. This technical guide provides an in-depth overview of (S)-Baxdrostat's
mechanism of action, its effects on the steroidogenesis pathway, and the experimental
methodologies used to characterize its profile.

The Steroidogenesis Pathway and the Role of
Aldosterone Synthase

The adrenal cortex is responsible for the synthesis of steroid hormones, including
glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and adrenal androgens.
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This process, known as steroidogenesis, involves a series of enzymatic reactions catalyzed by
cytochrome P450 (CYP) enzymes.

Aldosterone synthesis occurs in the zona glomerulosa of the adrenal cortex and is primarily
regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels.
The final steps of this pathway are uniquely catalyzed by aldosterone synthase (CYP11B2), a
mitochondrial enzyme that sequentially hydroxylates and oxidizes 11-deoxycorticosterone to
produce aldosterone. In contrast, the synthesis of cortisol in the zona fasciculata is completed
by 11B-hydroxylase (CYP11B1). Despite sharing 93% sequence homology, the distinct
functions of CYP11B2 and CYP11B1 allow for the potential for selective inhibition.
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Simplified Steroidogenesis Pathway in the Adrenal Cortex
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Caption: Simplified Steroidogenesis Pathway
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Mechanism of Action of (S)-Baxdrostat

(S)-Baxdrostat acts as a competitive inhibitor of aldosterone synthase (CYP11B2). By binding
to the active site of the enzyme, it prevents the conversion of 11-deoxycorticosterone to
subsequent intermediates and ultimately to aldosterone. This leads to a reduction in circulating
aldosterone levels. A key feature of Baxdrostat is its high selectivity for CYP11B2 over
CYP11B1, the enzyme responsible for the final step of cortisol synthesis. This selectivity is
crucial for avoiding the adverse effects associated with cortisol deficiency.

Mechanism of (S)-Baxdrostat Action
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Caption: (S)-Baxdrostat's Selective Inhibition

Quantitative Data
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In Vitro Potency and Selectivity

The inhibitory activity of (S)-Baxdrostat against human CYP11B2 and its selectivity over
CYP11B1 have been determined in various in vitro assays.

Parameter Value Enzyme Reference
Ki 13 nM Human CYP11B2 [1]
Selectivity Ratio
>100-fold Human [1][2]
(CYP11B1/CYP11B2)
Aldosterone (in APA
IC50 0.063 pM [3]

cells)

Preclinical In Vivo Data (Cynomolgus Monkey)

Preclinical studies in cynomolgus monkeys demonstrated that Baxdrostat inhibits aldosterone
synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise in cortisol.[2]

Effect on Effect on Cortisol
Dose Reference
Aldosterone (post-ACTH)

Not Specified Inhibition of synthesis No effect [2]

Clinical Data

A Phase 1, randomized, double-blind, multiple ascending dose study evaluated the safety,
pharmacokinetics, and pharmacodynamics of Baxdrostat in healthy volunteers on either a low-
salt or normal-salt diet.[4]

Change in Plasma
Effect on Plasma

Baxdrostat Dose Aldosterone (Day ] Reference
Cortisol
10)
>1.5 mg (once daily ~51% to 73%

. No meaningful impact  [4]
for 10 days) reduction
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The BrigHTN trial was a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging
study in patients with treatment-resistant hypertension.[3][5][6]

Change in Seated .
. Placebo-Adjusted
Treatment Group Systolic Blood Reference

Change in SBP
Pressure (Week 12)

Placebo -9.4 mmHg - [3]
Baxdrostat 0.5 mg -12.1 mmHg -2.7 mmHg [3]
Baxdrostat 1 mg -17.5 mmHg -8.1 mmHg [3]
Baxdrostat 2 mg -20.3 mmHg -11.0 mmHg [3]
Treatment Group Effect on Effect on Cortisol Reference

Aldosterone

Reduced plasma and
Baxdrostat (all doses) ] No change [6]
urine levels

The BaxHTN Phase 3 trial further evaluated the efficacy and safety of Baxdrostat in a larger
patient population.[5][7]

Placebo-Adjusted Change
Treatment Group in Seated Systolic Blood Reference
Pressure (Week 12)

Baxdrostat 1 mg -8.7 mmHg [5]

Baxdrostat 2 mg -9.8 mmHg [5]

Experimental Protocols
In Vitro Enzyme Inhibition Assay

¢ Objective: To determine the inhibitory potency (Ki) of (S)-Baxdrostat on CYP11B2 and its
selectivity over CYP11B1.
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e General Methodology: While specific details from the primary literature are limited, a general
protocol involves the use of cell lines (e.g., human adrenal carcinoma NCI-H295R cells or
other cell lines engineered to express recombinant human CYP11B2 and CYP11B1) that
produce aldosterone and cortisol.

o Cell Culture: Cells are cultured under standard conditions. For experiments, cells are
plated in multi-well plates.

o Treatment: Cells are incubated with varying concentrations of (S)-Baxdrostat.

o Substrate Addition: A precursor substrate (e.g., 11-deoxycorticosterone for aldosterone
synthesis or 11-deoxycortisol for cortisol synthesis) is added to the culture medium.

o Incubation: The cells are incubated for a defined period to allow for enzymatic conversion.

o Hormone Quantification: The concentrations of aldosterone and cortisol in the culture
supernatant are measured using sensitive analytical methods such as enzyme-linked
immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-mass
spectrometry (LC-MS).

o Data Analysis: IC50 values are calculated from the concentration-response curves, and Ki
values are determined using appropriate enzyme kinetic models. The selectivity ratio is
calculated by dividing the IC50 or Ki for CYP11B1 by that for CYP11B2. A study on
aldosterone-producing adenoma (APA) cells used Baxdrostat concentrations ranging from
0.0001 to 10 uM and measured aldosterone via CLEIA and cortisol via ECLIA after three
days of incubation.[3]

Preclinical In Vivo Assessment (Cynomolgus Monkey)

» Objective: To evaluate the in vivo efficacy and selectivity of (S)-Baxdrostat.
o General Methodology:

o Animal Model: Cynomolgus monkeys are often used in preclinical studies due to the high
homology of their CYP11B enzymes to human enzymes.
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o Dosing: Animals are administered single or multiple doses of (S)-Baxdrostat or vehicle
control.

o ACTH Challenge: To stimulate steroidogenesis, an ACTH challenge is often performed.

o Sample Collection: Blood samples are collected at various time points post-dose and post-
ACTH challenge.

o Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors
are measured using validated analytical methods.

o Data Analysis: Changes in hormone levels are compared between the Baxdrostat-treated
and control groups to assess the extent of aldosterone synthesis inhibition and the lack of
effect on cortisol production.[2]

Clinical Trial Protocol (BrigHTN - Phase 2)

» Objective: To evaluate the efficacy and safety of different doses of Baxdrostat in patients with
treatment-resistant hypertension.

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
dose-ranging trial (NCT04519658).[5][8]

o Patient Population: Adults with treatment-resistant hypertension (blood pressure >130/80
mmHg on stable doses of at least three antihypertensive agents, including a diuretic).[8]

e Treatment Arms:

Placebo

[e]

o

Baxdrostat 0.5 mg once daily

[¢]

Baxdrostat 1 mg once daily

o

Baxdrostat 2 mg once daily

e Duration: 12 weeks of treatment.[8]
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e Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[9]

e Secondary and Exploratory Endpoints: Change in diastolic blood pressure, and changes in
plasma and urinary aldosterone and plasma cortisol levels.[9]

» Key Procedures:

[¢]

Screening and run-in period to ensure stable background medication and assess
adherence.

o Randomization to one of the four treatment arms.

o Regular blood pressure monitoring and blood and urine sample collection for hormone
analysis at baseline and throughout the study.

o Safety monitoring, including assessment of adverse events and clinical laboratory
parameters.
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General Experimental Workflow for Baxdrostat Evaluation
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Caption: Baxdrostat Evaluation Workflow
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Conclusion

(S)-Baxdrostat is a pioneering example of a selective aldosterone synthase inhibitor. Its
targeted mechanism of action, which results in a significant reduction of aldosterone synthesis
without impacting cortisol production, represents a major advancement in the development of
therapies for conditions driven by aldosterone excess, such as treatment-resistant
hypertension. The robust preclinical and clinical data gathered to date underscore its potential
as a valuable therapeutic agent. Further research and ongoing clinical trials will continue to
elucidate the full therapeutic utility and long-term safety profile of (S)-Baxdrostat.
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 To cite this document: BenchChem. [(S)-Baxdrostat: A Deep Dive into its Selective Inhibition
of the Steroidogenesis Pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12409782#s-baxdrostat-effect-on-the-
steroidogenesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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